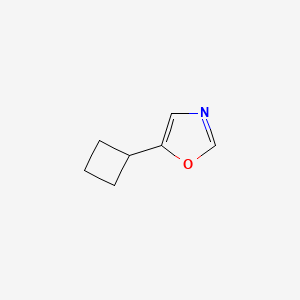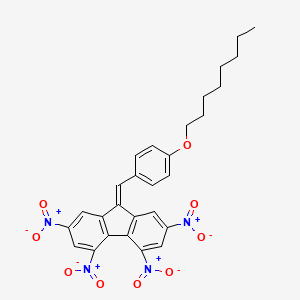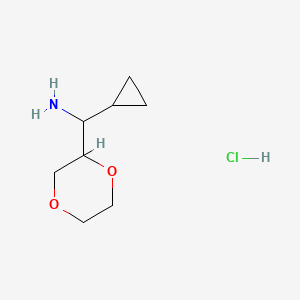
Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride is a chemical compound with the CAS Number: 2138128-04-6 . It has a molecular weight of 193.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2.ClH/c9-8 (6-1-2-6)7-5-10-3-4-11-7;/h6-8H,1-5,9H2;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid substance that is stored at room temperature . It has a molecular weight of 193.67 .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride is a versatile compound with varied applications in scientific research, particularly in the synthesis of enantioselective compounds. A notable example is its use in the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs. This process involves the synthesis of (furan-2-yl)(2-arylcyclopropyl)methanones, which are then transformed into optically pure methanamines. The furan ring of these compounds is oxidized to yield stereoisomers of α-(2-phenylcyclopropyl) glycine, demonstrating the compound's utility in producing enantioselective, biologically significant molecules (Demir et al., 2004).
Novel Chemical Transformations
The compound also plays a crucial role in novel chemical transformations, such as the construction of diversely functionalized cyclopropanes. This process involves a complex interaction with 1,2-dioxines and stabilized phosphorus ylides, leading to the production of cyclopropanes in excellent diastereomeric excess. This method provides a new pathway for synthesizing cyclopropanes, expanding the toolkit available for chemical synthesis (Avery, Taylor, & Tiekink, 2000).
Synthesis of Carba-sugar Enones
Additionally, this compound is integral in the synthesis of carba-sugar enones (gabosines). This process involves the transformation of cyclopropyl derivatives into gabosines and deoxy-carbahexoses, demonstrating the compound's role in the production of complex sugar derivatives with potential applications in medicinal chemistry and drug development (Corsaro et al., 2006).
Synthesis of Ciproxifan
Moreover, this compound is involved in the synthesis of ciproxifan, a histamine H3 receptor antagonist. This process highlights the compound's significance in developing pharmacologically active agents, emphasizing its role in medicinal chemistry (Stark, 2000).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s always important to handle chemicals with care and follow safety guidelines.
Propiedades
IUPAC Name |
cyclopropyl(1,4-dioxan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-8(6-1-2-6)7-5-10-3-4-11-7;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMJOQCUPOHYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2COCCO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138128-04-6 |
Source


|
| Record name | cyclopropyl(1,4-dioxan-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
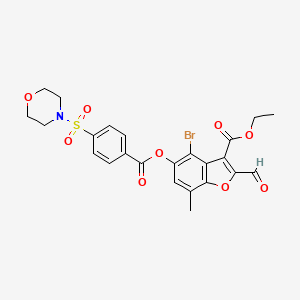

![4-(N-butyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2771476.png)

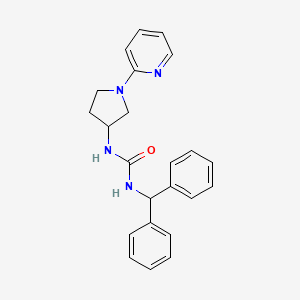

![N-(4-methylbenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2771481.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea](/img/structure/B2771485.png)
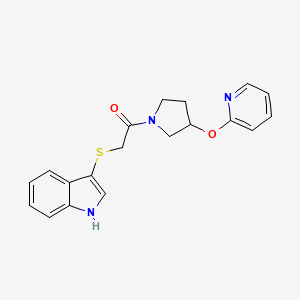
![N-(1-cyano-1-cyclopropylethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2771489.png)

